molecular formula C17H13F2NOS2 B2990761 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide CAS No. 2034253-65-9

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide

Cat. No.: B2990761
CAS No.: 2034253-65-9
M. Wt: 349.41
InChI Key: VHJNAPMLYGMCTE-UHFFFAOYSA-N
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Description

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide is an intricate compound known for its unique structural properties and wide array of applications. This compound is notable for its inclusion of bithiophene, which contributes to its stability and reactivity, as well as difluorobenzamide, enhancing its functional versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide typically involves a multi-step organic synthesis process. One common method starts with the synthesis of 2,3'-bithiophene through coupling reactions. This intermediate is then subjected to functional group modifications, including the introduction of an ethyl chain and subsequent amidation with 3,4-difluorobenzoyl chloride under controlled conditions. The process requires specific reagents, such as palladium catalysts, and precise temperature and pH settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques such as flow chemistry, which allows for continuous production and better control over reaction parameters. Efficient purification methods, including chromatography and recrystallization, are essential for obtaining high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide undergoes several types of chemical reactions, including:

  • Oxidation: : This reaction type can convert the bithiophene moiety to more oxidized forms.

  • Reduction: : Fluorinated aromatic systems like this compound may undergo reduction to form defluorinated products.

  • Substitution: : The difluorobenzamide part can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: such as potassium permanganate or ceric ammonium nitrate.

  • Reducing agents: like lithium aluminum hydride or sodium borohydride.

  • Nucleophiles: for substitution reactions, including alkoxides and amines.

Major Products

The major products formed from these reactions depend on the type of transformation. For instance:

  • Oxidation: : Oxidized derivatives of the bithiophene moiety.

  • Reduction: : Defluorinated aromatic compounds.

  • Substitution: : New compounds with substituted functional groups on the benzamide ring.

Scientific Research Applications

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide has diverse applications across several fields:

  • Chemistry: : It serves as a building block in the synthesis of complex organic molecules and materials science.

  • Biology: : It is used in the study of biochemical pathways and molecular interactions, particularly in drug design and development.

  • Medicine: : Potential therapeutic agent in the treatment of diseases, due to its ability to interact with specific molecular targets.

  • Industry: : Application in the development of advanced materials, including conductive polymers and organic electronics.

Mechanism of Action

The mechanism by which N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The bithiophene moiety facilitates binding interactions, while the difluorobenzamide component enhances its stability and functional activity. These interactions often affect signaling pathways and biochemical processes, leading to the compound's observed effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as those containing single thiophene rings or unsubstituted benzamides, N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide stands out due to its enhanced stability and reactivity. This makes it more suitable for applications requiring robust and versatile molecular scaffolds.

List of Similar Compounds

  • Thiophene: : Simpler structure, less stability.

  • 2,3'-Bithiophene: : Lacks the benzamide functionality.

  • Unsubstituted Benzamides: : Less reactive and versatile compared to fluorinated derivatives.

There you go, friend. This detailed exploration of this compound should give you a comprehensive understanding of this fascinating compound!

Properties

IUPAC Name

3,4-difluoro-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NOS2/c18-14-3-1-11(9-15(14)19)17(21)20-7-5-13-2-4-16(23-13)12-6-8-22-10-12/h1-4,6,8-10H,5,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJNAPMLYGMCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCC2=CC=C(S2)C3=CSC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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